N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIUUQLHHOPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin k . Cathepsin K is a protease involved in bone resorption and is a target for osteoporosis treatment.
Mode of Action
Compounds with similar structures have been found to act as michael acceptors with nucleophiles . They can also undergo regioselective [4+2] cycloaddition reactions with both electron-rich and electron-deficient olefins to give functionalized cyclic systems .
Biochemical Pathways
Similar compounds have been found to inhibit the nlrp3 inflammasome , which is involved in the production of pro-inflammatory cytokines and is associated with the pathogenesis of many common neurodegenerative diseases .
Pharmacokinetics
Similar compounds have been found to exhibit low cytotoxicity , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity . They were active on Staphylococcus and Enterococcus species .
Action Environment
For example, N-coordinated boronates are generally more stable towards protodeboronation than their corresponding boronic acids .
Biological Activity
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.52 g/mol. The compound features a sulfonamide functional group linked to a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.52 g/mol |
| CAS Number | 954639-21-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group in the structure is capable of forming strong interactions with various enzymes and proteins, potentially leading to inhibition of their activity.
- Receptor Interaction : The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against tumor cells, indicating potential applications in cancer therapy.
Antitumor Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds possess significant antitumor properties. For example:
- Study Findings : A study demonstrated that compounds structurally related to this compound showed selective cytotoxicity against various human tumor cell lines while sparing normal cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Mechanism : The presence of the sulfonamide group suggests activity against bacterial enzymes such as urease, which is crucial for the survival of certain pathogens .
Case Studies and Research Findings
Several studies have focused on the biological activity and therapeutic potential of related compounds:
- Anticancer Properties : A series of tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions on the isoquinoline ring enhanced cytotoxicity against cancer cells .
- Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that compounds similar to this compound exhibited partial agonist activity at dopamine receptors, suggesting potential use in treating disorders like schizophrenia .
Comparison with Similar Compounds
Key Observations:
- The thiophene-2-carbonyl substituent in introduces aromaticity with reduced electron density, which may alter solubility and target selectivity.
- Lipophilicity : The target compound’s predicted LogP (~3.2) suggests moderate membrane permeability, intermediate between the highly lipophilic trifluoroacetyl analog (~4.1) and the thiophene derivative (~2.8).
Analytical Characterization :
- NMR and HRMS : As demonstrated in , nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity.
Pharmacological and Regulatory Considerations
Pharmacopeial standards (e.g., PF 43(1) ) emphasize rigorous purity and stability testing for such compounds. The target compound’s synthesis likely adheres to these protocols, ensuring reproducibility for preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
